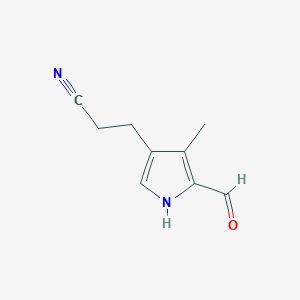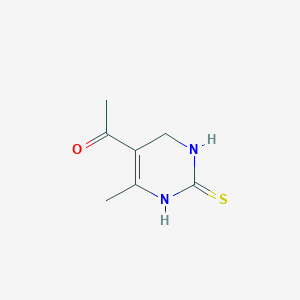
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves its ability to bind to the active site of enzymes such as dihydrofolate reductase and thymidylate synthase. This binding prevents the enzymes from carrying out their normal functions, ultimately leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects:
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been found to have a wide range of biochemical and physiological effects. In addition to its potential as an enzyme inhibitor, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make it a promising candidate for the development of new treatments for various diseases such as cancer and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) in laboratory experiments is its ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. This makes it a valuable tool for studying the mechanisms of DNA and RNA synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI). One area of interest is the development of new anti-cancer drugs based on the compound's ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. Additionally, further research is needed to fully understand the compound's anti-inflammatory and anti-oxidant properties, which could lead to the development of new treatments for various diseases. Finally, more research is needed to fully understand the compound's potential toxicity and to develop methods for mitigating this toxicity in laboratory experiments.
Métodos De Síntesis
The synthesis of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves the reaction of 2-amino-4-methyl-6-thioxo-1,2,3,4-tetrahydropyrimidine with acetyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the major areas of study has been its use as a potential inhibitor of various enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA and RNA, making them promising targets for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-(6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZASNCMSRDKWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNC(=S)N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

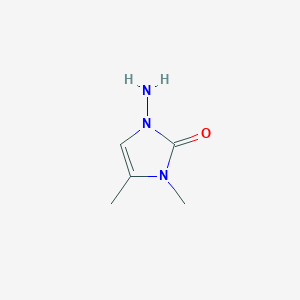

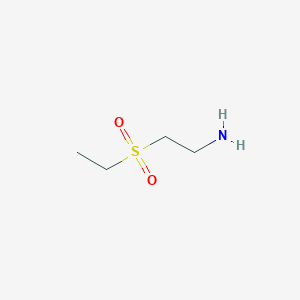
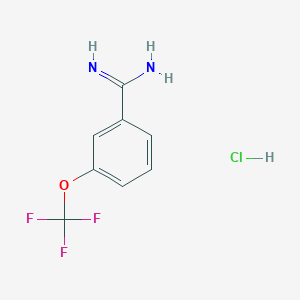
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
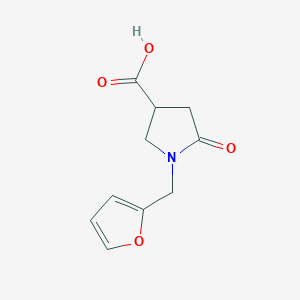
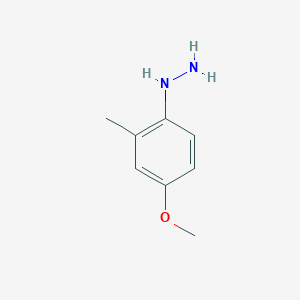
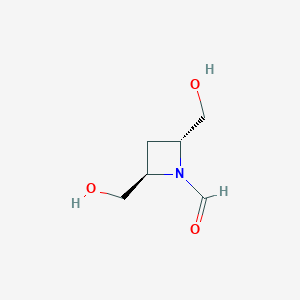
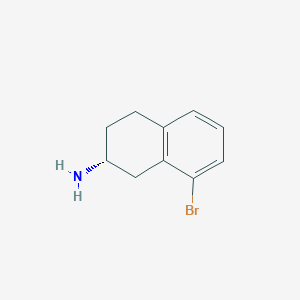
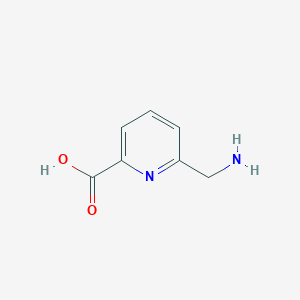
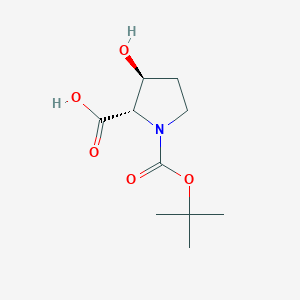
![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
